[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol
Overview
Description
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is an organic compound that features a cyclopropylmethoxy group attached to an ethylphenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Catalyst: Palladium on carbon or other suitable catalysts
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Reflux conditions or elevated temperatures around 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.
Reduction: Formation of cyclopropylmethoxyethylbenzene.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes.
Modulating gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl chloride
Uniqueness
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-3-1-11(2-4-12)7-8-15-10-13-5-6-13/h1-4,13-14H,5-10H2 |
InChI Key |
PCEGMPLXYKKKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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